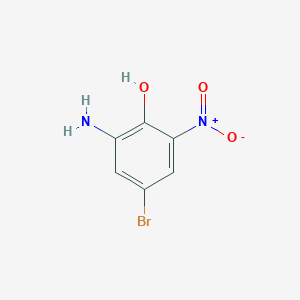

2-氨基-4-溴-6-硝基苯酚

货号 B173863

CAS 编号:

139138-08-2

分子量: 233.02 g/mol

InChI 键: SAOMJFDQNMQPJJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-4-bromophenol is a chemical compound with the empirical formula C6H6BrNO. It is also known by the synonym 4-Bromo-2-aminophenol . Nitrophenols, which are compounds of the formula HOC6H5−x(NO2)x, are more acidic than phenol itself .

Synthesis Analysis

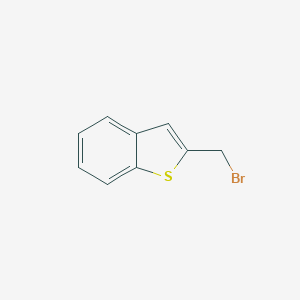

The synthesis of compounds similar to 2-Amino-4-bromo-6-nitrophenol has been reported in various studies. For instance, the synthesis of 2-amino-4,6-dinitrophenol involves the reaction of 2,4-dinitrophenol with sodium sulfide . Another study reported the synthesis of an organic reagent, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol, through a coupling reaction of diazotized 2-amino-6-bromobenzothiazole with pyrogallol .Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-6-nitrophenol can be analyzed using various spectroscopic techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR) . The ChemSpider database provides the molecular formula CHBrNO, average mass 218.005 Da, and monoisotopic mass 216.937454 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-bromo-6-nitrophenol can be determined using various analytical techniques. For instance, thermal and kinetic properties such as activation energy, frequency factor, rate constant, and Avrami exponent can be discussed . The compound starts to melt at 98 °C and complete melting occurs at 103.3 °C .科学研究应用

-

Catalytic Reduction

- Field : Nanotechnology

- Application : The compound can be used in the catalytic reduction of 4-nitrophenol (4-NP), a benchmark reaction to assess the activity of nanostructured materials .

- Method : The reduction of 4-NP is performed using various nanostructured materials as catalysts . The reaction is monitored using UV-visible spectroscopic techniques .

- Results : The reduction of 4-NP is a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters .

-

Preparation of Aryloxadiazolobenzoxazinones

- Field : Organic Chemistry

- Application : The compound can be used in the preparation of aryl-oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction .

- Method : The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to synthesize carbon-carbon bonds .

- Results : The specific outcomes of this reaction would depend on the other reactants and conditions used .

-

Preparation of Aryloxadiazolobenzoxazinones

- Field : Organic Chemistry

- Application : The compound can be used in the preparation of aryl-oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction .

- Method : The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to synthesize carbon-carbon bonds .

- Results : The specific outcomes of this reaction would depend on the other reactants and conditions used .

-

Copper-Catalyzed Oxidative Amination

- Field : Organic Chemistry

- Application : The compound can be used in copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation .

- Method : This involves the use of a copper catalyst to facilitate the oxidative amination reaction .

- Results : The specific outcomes of this reaction would depend on the other reactants and conditions used .

-

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

- Field : Medicinal Chemistry

- Application : The compound can be used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives, which act as protein tyrosine phosphatase 1B inhibitors .

- Method : This involves the use of the compound in the synthesis of these inhibitors .

- Results : The specific outcomes of this reaction would depend on the other reactants and conditions used .

- Preparation of Aryloxadiazolobenzoxazinones

- Field : Organic Chemistry

- Application : The compound can be used in the preparation of aryl-oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction .

- Method : The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to synthesize carbon-carbon bonds .

- Results : The specific outcomes of this reaction would depend on the other reactants and conditions used .

安全和危害

属性

IUPAC Name |

2-amino-4-bromo-6-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOMJFDQNMQPJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407645 |

Source

|

| Record name | 2-amino-4-bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromo-6-nitrophenol | |

CAS RN |

139138-08-2 |

Source

|

| Record name | 2-amino-4-bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

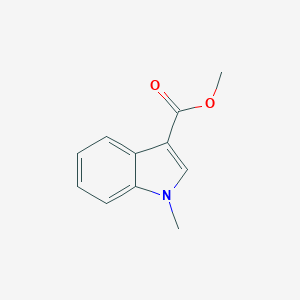

methyl 1-methyl-1H-indole-3-carboxylate

108438-43-3

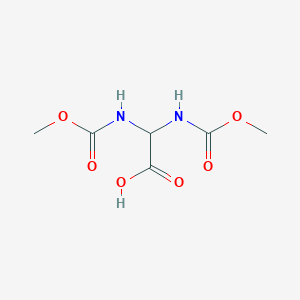

2,2-Bis((methoxycarbonyl)amino)acetic acid

110599-27-4

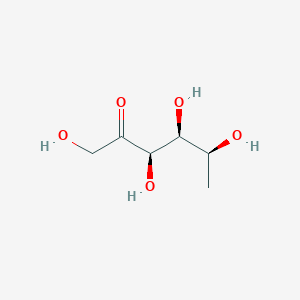

L-rhamnulose

14807-05-7